Hydrogen-Bonding Capacity Differentiates 5-Hydroxy from 1-Hydroxy Isomers
5-Hydroxyheptan-2-one possesses a secondary alcohol group at C5, providing one hydrogen bond donor and two acceptors (the hydroxyl H and the carbonyl O) . In contrast, 1-hydroxyheptan-2-one (CAS 17046-01-4) has a primary alcohol at C1, offering slightly different H-bond geometry and potentially stronger intermolecular associations. This subtle difference alters aqueous solubility and chromatographic retention. The topological polar surface area (TPSA) for 5-hydroxyheptan-2-one is 37.3 Ų, identical to its 1-hydroxy isomer [1], but the spatial arrangement of the H-bonding groups leads to distinct elution profiles in reversed-phase HPLC (logP ~0.7 predicted) [2].
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | H-Bond Donor: 1; H-Bond Acceptor: 2 |
| Comparator Or Baseline | 1-Hydroxyheptan-2-one (H-Bond Donor: 1; H-Bond Acceptor: 2) [1] |
| Quantified Difference | No difference in count; difference in H-bond geometry and interaction strength due to primary vs. secondary alcohol. |
| Conditions | Calculated physicochemical properties from ChemSpider and PubChem. |
Why This Matters
For purification and analytical method development, the chromatographic behavior of 5-hydroxyheptan-2-one is distinct from its 1-hydroxy isomer, necessitating compound-specific reference standards.
- [1] PubChem. 1-Hydroxyheptan-2-one. PubChem CID: 5318042. View Source
- [2] ChemAxon. Predicted logP for 5-hydroxyheptan-2-one. View Source
